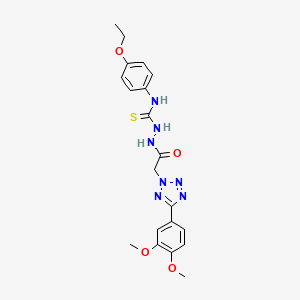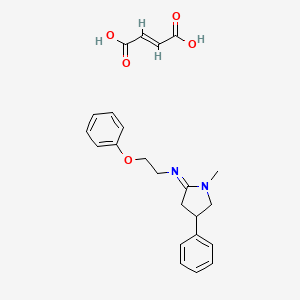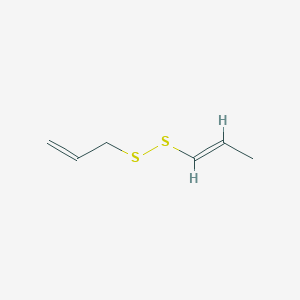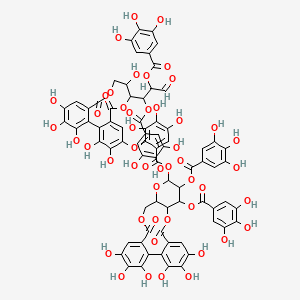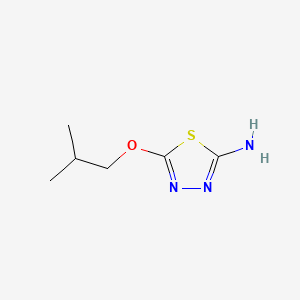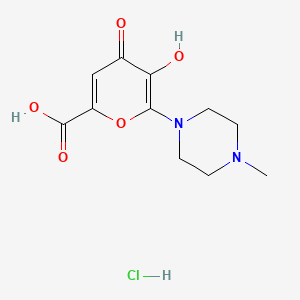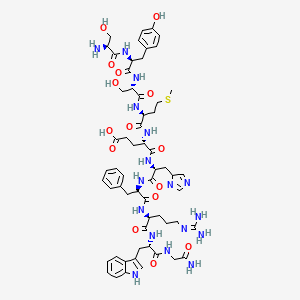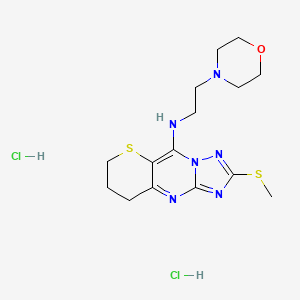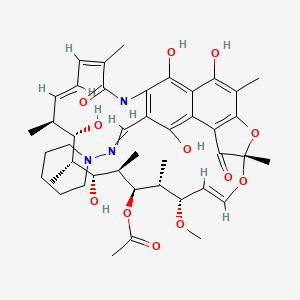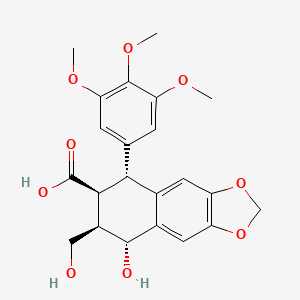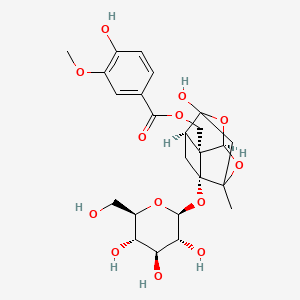
Mudanpioside E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Mudanpioside E typically involves extraction from the root cortex of Paeonia suffruticosa. The process includes:
Extraction: The dried root cortex is subjected to solvent extraction using methanol or ethanol.
Industrial Production Methods
This involves the use of industrial-scale chromatography and solvent extraction processes .
Analyse Chemischer Reaktionen
Types of Reactions
Mudanpioside E undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify its glycoside structure.
Substitution: Substitution reactions can occur on the aromatic rings of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized glycosides, while reduction can yield reduced forms of this compound .
Wissenschaftliche Forschungsanwendungen
Mudanpioside E has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a natural antioxidant.
Wirkmechanismus
Mudanpioside E exerts its effects through several molecular pathways:
Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Anti-allergic Activity: It inhibits the release of allergic mediators like histamine and β-hexosaminidase from mast cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mudanpioside E is structurally similar to other monoterpene glycosides such as:
- Mudanpioside A
- Mudanpioside B
- Mudanpioside C
- Oxypaeoniflorin
- Galloylpaeoniflorin .
Uniqueness
What sets this compound apart is its potent antioxidant and anti-allergic activities, which are more pronounced compared to some of its analogs. Its unique substitution pattern on the aromatic rings contributes to its distinct pharmacological properties .
Eigenschaften
CAS-Nummer |
172705-25-8 |
|---|---|
Molekularformel |
C24H30O13 |
Molekulargewicht |
526.5 g/mol |
IUPAC-Name |
[(1R,2S,3R,5R)-6-hydroxy-8-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl 4-hydroxy-3-methoxybenzoate |
InChI |
InChI=1S/C24H30O13/c1-21-8-23(31)14-6-24(21,35-19-17(29)16(28)15(27)13(7-25)34-19)22(14,20(36-21)37-23)9-33-18(30)10-3-4-11(26)12(5-10)32-2/h3-5,13-17,19-20,25-29,31H,6-9H2,1-2H3/t13-,14-,15-,16+,17-,19+,20-,21?,22+,23?,24+/m1/s1 |
InChI-Schlüssel |
VMBNWSNNKXQGBU-OADYCJQTSA-N |
Isomerische SMILES |
CC12CC3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC(=C(C=C5)O)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O |
Kanonische SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC(=C(C=C5)O)OC)OC6C(C(C(C(O6)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


